1,2-Butanedithiol

Description

Properties

IUPAC Name |

butane-1,2-dithiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTMJBWNOFFSRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864665 |

Source

|

| Record name | Butane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with sulfury, roasted meat odour |

Source

|

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

77.00 °C. @ 28.00 mm Hg |

Source

|

| Record name | 1,2-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat |

Source

|

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.039 (d20/4) |

Source

|

| Record name | 1,2-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16128-68-0 |

Source

|

| Record name | 1,2-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16128-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016128680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L7E5T7FUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,2-Butanedithiol: A Technical Guide for Scientific Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 1,2-butanedithiol, a vital organosulfur compound in various scientific fields. Authored for the discerning researcher and drug development professional, this document delves into the chemical structure, properties, synthesis, and applications of this versatile molecule, with a strong emphasis on scientific integrity and practical, field-proven insights.

Core Molecular Profile

This compound, also known as 1,2-dimercaptobutane, is an alkylthiol characterized by the presence of two thiol (-SH) functional groups on adjacent carbons of a butane chain.[1] This structural feature is the primary determinant of its chemical behavior and utility in organic synthesis and materials science.

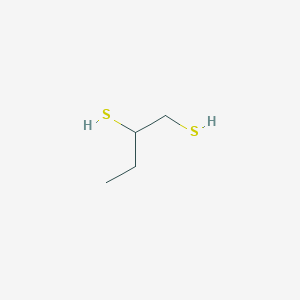

Chemical Structure

The molecular formula of this compound is C4H10S2.[2] It possesses a chiral center at the second carbon atom, and is typically supplied as a racemic mixture.

References

I. Executive Summary: 1,2-Butanedithiol at a Glance

An In-Depth Technical Guide to 1,2-Butanedithiol for Advanced Research

This compound is a vicinal dithiol, an organosulfur compound distinguished by two thiol (-SH) groups on adjacent carbon atoms. This structural motif is the cornerstone of its chemical utility, rendering it a potent nucleophile and a highly efficient reducing agent. Its CAS Registry Number is 16128-68-0 , and its molecular formula is C₄H₁₀S₂ [1][2][3][4][5]. While it shares functional similarities with more common lab reagents like dithiothreitol (DTT), its unique butane backbone offers different steric and solubility profiles, making it a valuable tool in specialized applications ranging from protein chemistry to materials science. This guide elucidates the core principles, applications, and practical methodologies associated with this compound for professionals in research and development.

II. Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and suitability for various experimental systems. As a colorless to pale yellow liquid, it possesses the strong, characteristic sulfury odor typical of thiols[2][6].

| Property | Value | Source(s) |

| CAS Number | 16128-68-0 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₀S₂ | [1][2][3][4] |

| Molecular Weight | 122.25 g/mol | [3][5] |

| IUPAC Name | Butane-1,2-dithiol | [2][5] |

| Synonyms | 1,2-Dimercaptobutane, 1-Ethyl-1,2-ethanedithiol | [1][4] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Boiling Point | 77 °C at 28 mmHg | [2][6] |

| Density | ~1.039 g/cm³ at 20 °C | [2][7] |

| Refractive Index | ~1.521 - 1.525 at 20 °C | [2][7] |

| Solubility | Insoluble in water; miscible in fat and organic solvents | [2] |

III. Synthesis and Manufacturing Principles

The synthesis of vicinal dithiols like this compound is most commonly achieved through the ring-opening of the corresponding epoxide. The logical precursor for this compound is 1,2-epoxybutane .

The underlying principle involves a nucleophilic attack on one of the electrophilic carbons of the epoxide ring by a sulfur-containing nucleophile. This reaction is a classic Sₙ2-type process, driven by the release of ring strain from the three-membered epoxide ring[8]. Common synthetic strategies include:

-

Reaction with Hydrosulfide: Treating 1,2-epoxybutane with a source of hydrosulfide anion (e.g., NaSH or H₂S in the presence of a base) opens the ring to form a mercaptoalcohol intermediate. Subsequent conversion of the hydroxyl group to a second thiol group yields the final product.

-

Base-Catalyzed Thiolysis: In a base-catalyzed environment, a thiol nucleophile attacks the less sterically hindered carbon of the epoxide ring[8]. This general mechanism is widely used for preparing β-hydroxy sulfides[7]. For dithiol synthesis, a reagent like thiourea can be used, followed by hydrolysis to release the dithiol.

The choice of a basic or protic environment is critical. Under basic conditions, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide, a hallmark of the Sₙ2 mechanism[8]. This regioselectivity is key to ensuring the desired 1,2-substitution pattern.

IV. Core Reactivity and Mechanistic Insights

The utility of this compound is rooted in the cooperative action of its two thiol groups. This vicinal arrangement allows for the formation of a stable cyclic disulfide, which is the thermodynamic driving force behind its potent reducing capability.

A. Reductive Cleavage of Disulfide Bonds

In biochemistry and drug development, the most significant application of vicinal dithiols is the reduction of disulfide bonds (R-S-S-R') in peptides and proteins[9]. This reaction is critical for protein denaturation, refolding studies, and preparation for mass spectrometry analysis.

Mechanism: The reduction is a two-step thiol-disulfide exchange reaction.

-

Initial Attack: One of the thiol groups on this compound attacks the target disulfide bond, forming a transient mixed disulfide and liberating one of the original sulfur atoms as a free thiol.

-

Intramolecular Cyclization: The second, now proximate, thiol group of the butanedithiol molecule attacks the sulfur atom of the mixed disulfide. This intramolecular reaction is entropically favored and results in the formation of a stable, six-membered cyclic disulfide (4-ethyl-1,2-dithiane). This step is essentially irreversible and drives the entire reaction to completion, fully reducing the target disulfide[1].

This intramolecular cyclization makes vicinal dithiols like this compound far more effective reducing agents at lower concentrations compared to monofunctional thiols like 2-mercaptoethanol, which require a large stoichiometric excess to shift the reaction equilibrium[1].

Caption: Mechanism of disulfide bond reduction by this compound.

V. Applications in Drug Discovery and Materials Science

A. Protein Chemistry and Proteomics

As a potent yet mild reducing agent, this compound is an alternative to DTT for reducing disulfide bonds in proteins and peptides[9]. It is used to:

-

Denature proteins for SDS-PAGE analysis.

-

Facilitate protein refolding by preventing incorrect disulfide bond formation.

-

Reduce proteins prior to enzymatic digestion and mass spectrometry, ensuring complete sequence coverage[2][3].

B. Nanotechnology: Ligand and Stabilizer

The strong affinity of sulfur for gold makes thiols essential ligands in nanotechnology. This compound can be used to stabilize gold nanoparticles (AuNPs), preventing their aggregation. The two thiol groups can either bind to a single nanoparticle, forming a chelating cap, or bridge two separate nanoparticles. This ability is crucial for:

-

Synthesis of stable AuNPs: Acting as a capping agent during the reduction of a gold salt.

-

Surface Functionalization: Serving as a foundational layer for further bioconjugation in biosensors or drug delivery systems.

C. Organic Synthesis and Polymer Chemistry

In organic synthesis, this compound serves as a versatile dinucleophile for introducing protected carbonyl groups or for constructing sulfur-containing heterocycles[9]. It is also employed in polymer science as a cross-linking agent to enhance the mechanical and thermal properties of resins[9].

VI. Experimental Protocols

The following protocols are representative of the primary applications of vicinal dithiols and are directly adaptable for this compound.

A. Protocol: Reductive Cleavage of Protein Disulfide Bonds

This protocol provides a general framework for reducing disulfide bonds in a purified protein sample prior to downstream analysis like mass spectrometry.

Objective: To achieve complete and rapid reduction of all accessible disulfide bonds within a protein.

Materials:

-

Protein solution (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5-8.0)

-

This compound

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

-

Optional: Denaturant (e.g., Guanidine HCl or Urea) for buried disulfide bonds.

Procedure:

-

Prepare Stock Solution: Prepare a fresh 1 M stock solution of this compound in a degassed, high-purity water or buffer. Causality Note: A fresh solution is critical as thiols can oxidize in air.

-

Protein Preparation: Ensure the protein sample is fully dissolved in the chosen buffer. If targeting buried disulfide bonds, add a denaturant (e.g., 6 M Guanidine HCl) and incubate for 15-30 minutes.

-

Reduction Reaction: Add the this compound stock solution to the protein sample to a final concentration of 5-10 mM[1][2]. Causality Note: This concentration range is typically sufficient for complete reduction due to the efficiency of the intramolecular cyclization mechanism.

-

Incubation: Incubate the reaction mixture for 30-60 minutes. For more resistant disulfide bonds, incubation can be performed at a higher temperature (e.g., 37-50 °C)[1][2].

-

Downstream Processing: The reduced protein is now ready for subsequent steps, such as alkylation (to prevent re-oxidation) using iodoacetamide, followed by dialysis, buffer exchange, or direct analysis.

Caption: Workflow for protein disulfide bond reduction.

VII. Safety and Handling

This compound is a hazardous chemical that requires careful handling in a professional laboratory setting.

| Hazard Category | GHS Classification & Precautionary Statement | Source |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [10] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear protective eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Keep away from heat and ignition sources. Avoid contact with skin, eyes, and clothing. | [10] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. | [9][10] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

VIII. References

-

Scigelova, M., Green, P. S., & Giannakopulos, A. E. (2001). A pratical protocol for the reduction of disulfide bonds in proteins prior to analysis by mass spectrometry. European Journal of Mass Spectrometry, 7(1), 29-34. [Link]

-

Scigelova, M., Green, P. S., & Giannakopulos, A. E. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61829, this compound. Retrieved from [Link]

-

The Good Scents Company. 1,2-butane dithiol, 16128-68-0. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

CP Lab Safety. 1, 2-Butanedithiol, min 97% (GC), 1 gram. Retrieved from [Link]

-

NIST. butane-1,2-dithiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

IARC Publications. 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. PMC. [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 660. Dithiols. Part XI. The reactions of epoxides with hydroxy- and poly-thiols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Butanedithiol

Foreword: The Strategic Importance of Vicinal Dithiols

In the landscape of modern drug development and materials science, vicinal dithiols such as 1,2-butanedithiol (IUPAC: butane-1,2-dithiol) represent a class of molecules with significant utility.[1] Their value stems from the unique reactivity of the adjacent thiol groups, which enables them to act as potent bidentate ligands for metal nanoparticles, key components in self-assembled monolayers, and versatile building blocks in organic synthesis. This guide moves beyond a mere recitation of procedures to provide a deep, mechanistic understanding of the synthesis and purification of this compound, grounded in the principles of process chemistry and analytical validation. Our objective is to equip researchers and development professionals with the expertise to not only replicate these methods but to troubleshoot and adapt them for their specific applications.

Chapter 1: Foundational Principles and Synthetic Strategy

The synthesis of a vicinal dithiol is fundamentally a challenge of introducing two sulfur-based nucleophiles onto adjacent carbons without promoting side reactions such as elimination, over-alkylation, or oxidative dimerization. The choice of starting material and nucleophile is therefore a critical decision point that dictates the entire process strategy, from reaction conditions to the final purification workflow. This chapter will dissect the two most logical and field-proven synthetic pathways.

Physicochemical Profile of this compound

A thorough understanding of the target molecule's properties is paramount before embarking on its synthesis.

| Property | Value | Source |

| IUPAC Name | butane-1,2-dithiol | [1] |

| CAS Number | 16128-68-0 | [1] |

| Molecular Formula | C₄H₁₀S₂ | [1] |

| Molecular Weight | 122.25 g/mol | [1] |

| Appearance | Colorless liquid | Inferred |

| Odor | Strong, sulfurous | [2] |

| Flash Point | 61.11 °C (142.00 °F) | [2] |

| Hazards | Causes skin and serious eye irritation | [3] |

Note: The boiling point is not readily published, but its flash point suggests it is a moderately volatile liquid amenable to distillation.

Chapter 2: Core Synthesis Methodologies

We will explore two primary synthetic routes, each originating from a common C4 precursor. The causality behind reagent selection, reaction conditions, and potential pitfalls will be examined in detail.

Pathway A: Nucleophilic Substitution from 1,2-Dihalobutane

This is the most direct and classical approach, leveraging the SN2 reaction. The efficacy of this pathway hinges on maximizing the rate of the desired substitution while suppressing competing elimination and secondary substitution reactions.

Causality and Mechanistic Insight: The reaction proceeds via a double SN2 displacement of a dihalide, typically 1,2-dibromobutane, with a sulfur nucleophile.[4] Sodium hydrosulfide (NaSH) is an excellent choice due to its high nucleophilicity and commercial availability.[5][6][7] The primary challenge is preventing the newly formed thiolate from acting as a nucleophile itself and reacting with another molecule of 1,2-dibromobutane, leading to the formation of higher molecular weight sulfides.[4] Using a molar excess of the hydrosulfide nucleophile helps to ensure the dihalide is consumed rapidly, minimizing this side reaction.

Experimental Protocol: Synthesis of this compound from 1,2-Dibromobutane

-

Reagent Preparation: Prepare an aqueous solution of sodium hydrosulfide (NaHS). Note: Commercial NaHS solutions are often available and may contain sodium sulfide (Na₂S) and sodium carbonate (Na₂CO₃) as impurities.[8] A typical concentration is 2.0-2.5 molar equivalents relative to the 1,2-dibromobutane.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge the aqueous NaSH solution. Begin vigorous stirring and maintain a positive nitrogen pressure.

-

Substrate Addition: Add 1,2-dibromobutane (1.0 equivalent) dropwise to the stirred NaSH solution. The reaction is often exothermic; control the addition rate to maintain the temperature below 50-60°C.

-

Reaction & Monitoring: After the addition is complete, heat the mixture to a moderate temperature (e.g., 70-85°C) for 4-6 hours.[6] The reaction can be monitored by GC-MS by periodically quenching a small aliquot in water and extracting with a suitable solvent (e.g., diethyl ether).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the crude this compound will separate. Note: The product is denser than the aqueous phase.

-

Extraction & Washing: Separate the layers. Extract the aqueous phase with diethyl ether (2x volumes) to recover any dissolved product. Combine all organic phases.

-

Neutralization: Wash the combined organic layer sequentially with 1 M HCl (to neutralize any remaining base), water, and finally a saturated sodium bicarbonate solution. This removes inorganic salts and acidic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting oil is the crude this compound.

Pathway B: Ring-Opening of 1,2-Epoxybutane

This pathway utilizes the strained three-membered ring of an epoxide as an electrophile. It offers an alternative starting material but requires careful control of regioselectivity.

Causality and Mechanistic Insight: The ring-opening of epoxides with sulfur nucleophiles is a well-established transformation.[9][10] The reaction can be catalyzed by either acid or base. Under basic conditions (e.g., using NaSH), the hydrosulfide anion will attack the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion. This yields an intermediate β-hydroxythiolate, which must then be converted to the final dithiol. A more direct approach involves using a reagent like thiourea, which attacks the epoxide, followed by hydrolysis of the resulting isothiouronium salt to yield the dithiol. This two-step, one-pot procedure can offer higher selectivity.

Conceptual Protocol: Synthesis via Epoxide Ring-Opening

-

Thiolation: In a flask equipped for reflux, dissolve 1,2-epoxybutane (1.0 eq) in a suitable solvent like ethanol. Add thiourea (2.2 eq) and a catalytic amount of a mild acid (e.g., acetic acid).

-

Intermediate Formation: Reflux the mixture until the epoxide is consumed (monitor by TLC or GC). This forms the bis-isothiouronium salt intermediate.

-

Hydrolysis: Cool the mixture and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4]

-

Product Formation: Reflux the basic mixture for several hours to hydrolyze the intermediate, liberating ammonia and the dithiolate salt.[5]

-

Work-up & Isolation: Cool the reaction, acidify carefully with a mineral acid (e.g., HCl) to protonate the dithiolate, and then proceed with an extraction and washing procedure similar to that described in Pathway A.

| Feature | Pathway A (Dihalide) | Pathway B (Epoxide) |

| Starting Material | 1,2-Dibromobutane | 1,2-Epoxybutane |

| Key Reagent | Sodium Hydrosulfide (NaSH) | Thiourea + Base |

| Mechanism | Double SN2 Substitution | Ring-Opening followed by Hydrolysis |

| Advantages | More direct, fewer steps. | Avoids handling highly reactive dihalides. |

| Disadvantages | Potential for elimination/over-alkylation. | Multi-step process, potential regioselectivity issues. |

Chapter 3: Purification and Characterization

Purification is a non-trivial step, as the crude product is often contaminated with starting materials, side-products, and disulfides formed from oxidative degradation. A multi-step purification strategy is essential for achieving high purity.

The Primary Purification Tool: Fractional Distillation

For a volatile liquid like this compound, fractional distillation is the most effective method for separating it from impurities with different boiling points.[11] The principle relies on establishing a temperature gradient in a fractionating column, allowing for multiple condensation-vaporization cycles that enrich the more volatile component at the top of the column.[12][13]

Rationale and Self-Validation: The success of distillation is contingent on the boiling point differences between the product and its impurities. Potential impurities include butanethiol (lower boiling point) and dibutyl disulfide (higher boiling point). A properly executed fractional distillation, using a column with sufficient theoretical plates (e.g., a Vigreux or packed column), will allow for the separation of these fractions. The process is self-validating: a stable temperature plateau during the collection of a fraction indicates that a pure substance is being distilled.

Detailed Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus. Use a Vigreux column of appropriate length (e.g., 20-30 cm) between the distillation flask and the distillation head. Note: For compounds susceptible to decomposition at high temperatures, vacuum distillation is required to lower the boiling point.

-

System Preparation: Charge the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Ensure all joints are properly sealed.

-

Distillation: Slowly heat the flask using a heating mantle.

-

Fore-run: Collect the first fraction, which will contain low-boiling impurities (e.g., residual extraction solvent, butene). The temperature will be unstable and lower than the product's boiling point.

-

Product Fraction: As the temperature stabilizes at the boiling point of this compound, change the receiving flask and collect the main fraction. Record the stable temperature and pressure.

-

Final Fraction: A sharp rise in temperature indicates the product has been distilled and higher-boiling impurities are beginning to come over. Stop the distillation at this point.

-

-

Storage: The purified product is highly susceptible to air oxidation.[14] It should be stored in an amber vial under an inert atmosphere (nitrogen or argon) and refrigerated.

Secondary Purification and Polishing: Column Chromatography

In cases where distillation fails to remove critical impurities (e.g., isomers or non-volatile contaminants), column chromatography may be employed.

Rationale and Considerations: Thiols can be challenging to purify via silica gel chromatography due to potential oxidation on the stationary phase. However, with careful technique, it is feasible. The key is to minimize the compound's residence time on the column and to use deoxygenated solvents.[15]

General Protocol: Flash Column Chromatography

-

Solvent System: Determine an appropriate solvent system using TLC, aiming for an Rf value of ~0.3 for the product. A non-polar system like hexanes/ethyl acetate is a common starting point.

-

Column Packing: Pack a column with silica gel using the deoxygenated mobile phase. Tip: Bubbling nitrogen or argon through the solvents for 15-20 minutes can effectively deoxygenate them.[15]

-

Loading and Elution: Load the crude product onto the column and elute with the mobile phase, collecting fractions.

-

Analysis: Analyze the fractions by TLC or GC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization for Quality Control

Confirming the identity and purity of the final product is a critical, non-negotiable step.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for assessing purity and confirming identity. A single sharp peak on the GC chromatogram indicates high purity, while the mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a proton map of the molecule. Key signals include the complex multiplets for the CH₂, CH, and CH₃ groups of the butane backbone, and a characteristic, often broad, signal for the two -SH protons.[16]

-

¹³C NMR: Shows four distinct signals corresponding to the four unique carbon atoms in the molecule.[16]

-

-

Thiol Quantification Assays: For applications where the concentration of free thiol is critical, a quantitative assay can be performed. The Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a common colorimetric method.[17] HPLC-based methods can also be used for more precise quantification.[18]

Chapter 4: Safety, Handling, and Storage

Organosulfur compounds, particularly thiols, require stringent safety protocols.

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. This compound is a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[19]

-

Odor Control: The potent stench of volatile thiols is a primary characteristic.[4] Glassware should be decontaminated by rinsing with a basic solution of potassium permanganate or bleach to oxidize residual thiol.

-

Storage: As previously noted, thiols are prone to air oxidation to form disulfides.[14] Purified this compound must be stored under an inert atmosphere (N₂ or Ar) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Conclusion

The successful synthesis and purification of this compound is an exercise in the careful control of fundamental organic reactions. By understanding the mechanistic underpinnings of the chosen synthetic pathway—be it nucleophilic substitution or epoxide ring-opening—and by applying rigorous purification techniques such as fractional distillation, researchers can reliably obtain this valuable compound in high purity. The validation of each step through appropriate analytical methods ensures the final product meets the stringent quality standards required for advanced research and development applications.

References

-

1,2-butane dithiol, 16128-68-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

1,2-Butanediol. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Regioselective ring opening of epoxides with thiols in water. (n.d.). Arkat USA. Retrieved from [Link]

-

Extraction and Recovery of Thiols from Petroleum Distillates. (n.d.). American Chemical Society. Retrieved from [Link]

- Method for purifying 1,2-propanediol from a fermentation broth. (n.d.). Google Patents.

-

Purification of vicinal dithiol-containing proteins by arsenical-based affinity chromatography. (1994). PubMed. Retrieved from [Link]

-

Method of determination of 1,2-propanediol and 2,3-butanediol. (2017). OIV. Retrieved from [Link]

-

18.7: Thiols and Sulfides. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis and Chemistry of Dithiols. (2004). [Source not fully identifiable from snippet]. A general review on dithiol synthesis.

-

Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]

- Process for producing mercaptans. (n.d.). Google Patents.

-

How would you purify air-sensitive materials (thiols) using column chromatography?. (2013). Reddit. Retrieved from [Link]

-

Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. Retrieved from [Link]

-

Crude Oil & Fractional Distillation. (2025). Save My Exams. Retrieved from [Link]

- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.).

-

5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 1,4 dibromobutane from THF. (2018). Sciencemadness Discussion Board. Retrieved from [Link]

-

Sodium Hydrosulfide Handbook. (n.d.). AusIMM. Retrieved from [Link]

-

Delayed Thiol-Epoxy Photopolymerization: A General and Effective Strategy to Prepare Thick Composites. (2020). ACS Omega. Retrieved from [Link]

-

Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Sodium hydrosulfide. (n.d.). Wikipedia. Retrieved from [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Thiopropyl Resin for the purification of thiol group containing proteins. (2024). G-Biosciences. Retrieved from [Link]

-

Material Safety Data Sheet - 1,2-Butanediol, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Video: Preparation and Reactions of Thiols. (2023). JoVE. Retrieved from [Link]

-

What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane?. (2019). ResearchGate. Retrieved from [Link]

-

Thiols and sulfides. (2020). YouTube. Retrieved from [Link]

Sources

- 1. This compound | C4H10S2 | CID 61829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-butane dithiol, 16128-68-0 [thegoodscentscompany.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. US2436137A - Process for producing mercaptans - Google Patents [patents.google.com]

- 7. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 8. ausimm.com [ausimm.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. Purification [chem.rochester.edu]

- 14. Video: Preparation and Reactions of Thiols [jove.com]

- 15. reddit.com [reddit.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 1,2-Butanedithiol

Introduction: 1,2-Butanedithiol (CAS No. 16128-68-0) is an organosulfur compound utilized in various research and development applications, including as a building block in organic synthesis and as a flavoring agent.[1][2] While a valuable reagent, its handling is dominated by two primary characteristics: its potent and pervasive stench, typical of thiols, and its classification as a skin and eye irritant.[1][3][4] The extremely low odor threshold can cause significant disruption and false alarms of gas leaks, making meticulous handling paramount.[4]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. Moving beyond a simple recitation of SDS points, we will explore the causality behind safety protocols, establish self-validating workflows, and ground our recommendations in authoritative data. The objective is to foster a proactive safety culture that protects personnel, ensures experimental integrity, and minimizes environmental impact.

Section 1: Compound Profile & Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for accurate risk assessment and the design of appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 16128-68-0 | [1][2] |

| Molecular Formula | C₄H₁₀S₂ | [1][2] |

| Molecular Weight | 122.3 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2][5] |

| Odor | Potent, sulfury, roasted meat-like stench | [1][4] |

| Boiling Point | 77.0 °C @ 28.00 mm Hg | [1] |

| Density | ~1.039 g/cm³ @ 20 °C | [1][5] |

| Flash Point | 61.11 °C (142.00 °F) [Closed Cup] | [5] |

| Solubility | Insoluble in water; miscible in fat | [1] |

Section 2: Hazard Identification and Risk Assessment

This compound presents several distinct hazards that must be managed. The Globally Harmonized System (GHS) provides a starting point for classification, but practical experience with thiols necessitates a broader risk assessment.

GHS Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3] |

Primary Hazards Explained

-

Dermal and Ocular Irritation: The thiol (-SH) groups can interact with proteins and lipids in tissues, leading to irritation. Direct contact with skin or eyes can cause redness, pain, and inflammation. The causality stems from the compound's ability to disrupt cellular membranes and denature local proteins.

-

Stench and Olfactory Nuisance: This is arguably the most disruptive characteristic of low-molecular-weight thiols. The human nose is exceptionally sensitive to these compounds, detecting them at parts-per-billion concentrations.[4] The primary risk is not toxicological at these levels but operational; an odor release can trigger building evacuations and emergency responses under the false assumption of a natural gas leak (which is odorized with thiols).[4] This underscores the need for impeccable containment.

-

Inhalation Risks: While specific inhalation toxicity data for this compound is limited, related thiols are known to be toxic or fatal if inhaled.[6] Vapors can irritate the respiratory tract. Therefore, all work must be conducted within a certified chemical fume hood to prevent vapor accumulation and inhalation.

-

Combustibility: With a flash point of 61.11 °C, this compound is classified as a combustible liquid.[5] While not as volatile as highly flammable solvents, its vapors can form an explosive mixture with air if heated above the flash point, and it must be kept away from ignition sources.[7]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

To manage the risks associated with this compound, a systematic approach is necessary. The Hierarchy of Controls prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of Controls applied to this compound.

-

Substitution/Elimination: For most research applications, substituting this compound is not feasible, making risk management essential.

-

Engineering Controls: This is the most critical layer of protection. All handling must occur in a certified chemical fume hood to contain both vapors and the powerful odor.[4][8] For reactions that may release significant amounts of thiol, venting the exhaust through a bleach trap or scrubber is a field-proven best practice.[8]

-

Administrative Controls: This guide serves as a key administrative control. All personnel must be trained on this Standard Operating Procedure (SOP) before working with the material. Areas where thiols are used should be clearly marked.

-

Personal Protective Equipment (PPE): PPE is the final barrier of defense. It protects from direct contact but does not mitigate the inhalation or odor risks, which are handled by engineering controls.

Section 4: Standard Operating Procedures for Safe Handling

The following protocols provide a self-validating system for handling this compound, designed to minimize exposure and prevent odor release.

Protocol 1: Workspace Preparation and Engineering Controls

-

Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is lowered to the indicated working height.

-

Prepare Decontamination Bath: Before handling the primary container, prepare a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) in a plastic bucket or basin inside the fume hood.[8] This will be used for immediate decontamination of glassware and equipment.

-

Assemble Bleach Trap (if applicable): For reactions involving heating or inert gas sparging, assemble a gas bubbler filled with commercial-grade bleach. Connect the reaction's exhaust line to the bubbler's inlet, ensuring the outlet vents towards the back of the fume hood.[8]

-

Gather Materials: Place all necessary equipment (syringes, needles, flasks, absorbent pads, sealed waste container) inside the fume hood to minimize traffic in and out of the containment area.

Protocol 2: Personal Protective Equipment (PPE) Selection and Use

-

Body Protection: Don a flame-retardant lab coat.

-

Eye Protection: Wear chemical safety goggles. A face shield should be worn over the goggles if there is a significant splash risk.[3][9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin.

-

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not required. However, one must be available for emergency situations like a large spill. A full-face respirator with an organic vapor cartridge is appropriate.[3][10]

Protocol 3: Aliquoting and Transfer

-

Inert Atmosphere: this compound is susceptible to air oxidation. For transfers, it is best practice to use air-sensitive techniques. Puncture the container's septum with a needle connected to a source of inert gas (e.g., argon) and a vent needle.

-

Liquid Transfer: Use a clean, dry syringe to withdraw the desired volume. This minimizes odor release compared to pouring.

-

Dispensing: Dispense the liquid directly into the reaction vessel below the surface of any solvent, if possible, to further trap vapors.

-

Seal Immediately: Tightly close the primary container immediately after use. Sealing the cap threads with Teflon tape can provide an extra barrier against odor leakage during storage.[4]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing odor contamination of the laboratory.

-

Location: Store in a cool, dry, well-ventilated area designated for chemicals, away from incompatible materials like strong oxidants, acids, and reducing agents.[3][9][11]

-

Container: Keep the container tightly closed.[3] Storing inside a secondary, sealed container can further contain any fugitive odors.

-

Atmosphere: For long-term storage, keeping the material under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to prevent the slow oxidation to butane-1,2-disulfide.[3][12]

-

Temperature: While some sources recommend refrigeration, stability studies on thiols show that freezing at -80°C is optimal for long-term preservation, while storage at -20°C is suitable for several months.[13][14] Avoid repeated freeze-thaw cycles.[13]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Caption: Emergency Response Workflow for a this compound Spill.

Protocol 4: Spill Management

-

Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate vicinity.

-

Ventilation: Ensure the fume hood is operating at maximum capacity.

-

Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates.[7]

-

Containment (for trained personnel on small spills only): Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7][15]

-

Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7]

-

Decontamination: Wipe the spill area with a cloth soaked in bleach solution to oxidize the remaining residue. Place all cleanup materials into the hazardous waste container.[4]

-

Large Spills: For any spill outside of a fume hood or larger than ~100 mL, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Protocol 5: First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Section 7: Decontamination and Waste Disposal

Proper disposal is the final step in the safe handling lifecycle, preventing environmental contamination and odor issues.

Protocol 6: Equipment and Glassware Decontamination

-

Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as hazardous waste.

-

Oxidative Soak: Submerge the rinsed glassware in the prepared bleach bath inside the fume hood. Allow it to soak for at least 12-24 hours to ensure complete oxidation of the thiol residue.[4][8]

-

Final Cleaning: After soaking, the glassware can be removed and washed using standard laboratory procedures.

Protocol 7: Hazardous Waste Disposal

-

Primary Waste: Unused this compound and solvent rinsates must be collected in a clearly labeled, sealed hazardous waste container.

-

Contaminated Solids: All disposable items that have come into contact with the thiol (e.g., gloves, absorbent pads, septa) must be placed in a sealed plastic bag, which is then placed inside a solid hazardous waste container.[4] This double containment is crucial for odor control.

-

Bleach Solutions: Used bleach solutions from traps or decontamination baths should be collected in a separate, labeled hazardous waste container. Never mix bleach waste with acidic or organic waste streams.

-

Collection: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3]

Conclusion

Working safely with this compound is entirely achievable through a combination of robust engineering controls, meticulous administrative protocols, and the consistent use of appropriate PPE. The primary challenges—its potent odor and irritant properties—are readily managed by treating it with the respect it deserves. By understanding the "why" behind each safety measure—from containing vapors in a fume hood to oxidizing residues with bleach—researchers can protect themselves, their colleagues, and the integrity of their work, ensuring that this useful chemical remains a tool, not a hazard.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61829, this compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). 1,2-butane dithiol. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 1-Butanethiol, 99+%. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 1,2-Butanediol, 98%. Retrieved from [Link]

-

Balik, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science. Retrieved from [Link]

-

Chemos GmbH & Co.KG (2022). Safety Data Sheet: 1,2-Ethanedithiol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

-

Reddit (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

-

Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica. Retrieved from [Link]

-

Synerzine (2018). Safety Data Sheet: 2,3-Butanedithiol. Retrieved from [Link]

Sources

- 1. This compound | C4H10S2 | CID 61829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. 1,2-butane dithiol, 16128-68-0 [thegoodscentscompany.com]

- 6. chemos.de [chemos.de]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. How To [chem.rochester.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. reddit.com [reddit.com]

- 13. medicinescience.org [medicinescience.org]

- 14. mdpi.com [mdpi.com]

- 15. 1,4-BUTANEDITHIOL - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1,2-Butanedithiol

Introduction

1,2-Butanedithiol (CAS No. 16128-68-0) is a sulfur-containing organic compound with the molecular formula C₄H₁₀S₂.[1][2][3] As an alkanethiol, it possesses two thiol (-SH) functional groups on adjacent carbons, which impart distinct chemical reactivity and physical properties.[1] This dithiol is utilized in various industrial applications, including as a flavoring agent and in the synthesis of more complex molecules.[1][4] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectra to elucidate the structural features of the molecule.

Molecular Structure of this compound

A clear understanding of the molecular structure is essential before delving into the spectroscopic data. The structure of this compound, with its four distinct carbon environments and multiple proton environments, gives rise to a unique spectroscopic fingerprint.

Sources

The Solubility Profile of 1,2-Butanedithiol: A Technical Guide for Researchers

Introduction: Understanding 1,2-Butanedithiol

This compound (CAS No. 16128-68-0) is an organosulfur compound featuring two thiol (-SH) functional groups on adjacent carbons of a butane backbone.[1][2] Its distinct chemical nature, characterized by the polarizability of its sulfur atoms and the relatively low polarity of its S-H bonds, dictates its behavior in various solvent systems. This guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, grounded in the principles of intermolecular forces. For researchers in drug development and organic synthesis, a thorough understanding of a compound's solubility is paramount for reaction design, purification, and formulation. While specific quantitative solubility data for this compound is not extensively documented, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust predictive framework and a detailed experimental protocol for its determination.

Theoretical Framework: Intermolecular Forces and Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the underlying intermolecular forces at play. The balance of these forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of miscibility.

-

This compound's Molecular Profile: The this compound molecule possesses a four-carbon aliphatic chain, which is nonpolar and contributes to van der Waals forces (specifically, London dispersion forces). The two thiol groups introduce a degree of polarity. However, the sulfur-hydrogen bond is significantly less polar than the oxygen-hydrogen bond found in its alcohol analog, 1,2-butanediol, due to the smaller electronegativity difference between sulfur and hydrogen.[3] Consequently, thiols are weak hydrogen bond donors.[4][5] The primary intermolecular attractions between thiol molecules are van der Waals interactions.[4]

-

Solvent Classification and Interaction Potential:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in London dispersion forces. The nonpolar butane backbone of this compound will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These molecules have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. The thiol group's hydrogen can participate in weak hydrogen bonding with the oxygen or sulfur atoms in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and are strong hydrogen bond donors and acceptors. While the thiol group is a weak hydrogen bond donor, the sulfur atom can act as a hydrogen bond acceptor for the solvent's hydroxyl group.

-

The interplay of these forces suggests that this compound will exhibit favorable solubility in solvents where London dispersion forces are significant and in polar aprotic solvents that can accommodate its moderate polarity.

Predicted Solubility of this compound

Based on the principles of intermolecular forces and data from analogous compounds, the following solubility profile for this compound is predicted. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Hexane | Nonpolar | Miscible | The nonpolar butane backbone of this compound will have strong van der Waals interactions with hexane. The weak polarity of the thiol groups is unlikely to prevent miscibility. This is supported by the fact that dithiols like 1,6-hexanedithiol and this compound itself are described as miscible in fat.[6][7] |

| Toluene | Nonpolar (Aromatic) | Miscible | Similar to hexane, the dominant interactions will be van der Waals forces. The aromatic ring of toluene can also engage in weak S–H/π interactions.[8] |

| Methanol | Polar Protic | Soluble/Miscible | The short alkyl chain of methanol and its ability to act as a hydrogen bond donor to the sulfur atoms of the dithiol suggest good solubility. The related compound 1,2-ethanedithiol is soluble in ethanol.[9] |

| Ethanol | Polar Protic | Soluble/Miscible | Similar to methanol, ethanol's hydroxyl group can hydrogen bond with the sulfur atoms, and its ethyl group can interact with the butane backbone of the dithiol. 1,2-ethanedithiol is soluble in ethanol.[9] |

| Acetone | Polar Aprotic | Soluble/Miscible | Acetone's carbonyl oxygen can act as a hydrogen bond acceptor for the S-H groups. The related 1,2-ethanedithiol is soluble in acetone.[9] In contrast, the more polar 1,2-butanediol is also soluble in acetone.[10][11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble/Miscible | THF is a versatile polar aprotic solvent.[12][13] Its ether oxygen can act as a hydrogen bond acceptor, and its cyclic alkyl structure can interact with the nonpolar portion of this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble/Miscible | DMSO is a highly polar, aprotic solvent that is miscible with most organic solvents.[14][15] Its sulfoxide group can act as a strong hydrogen bond acceptor, leading to favorable interactions with the thiol groups. |

Experimental Protocol for Determining Miscibility

This protocol provides a reliable, step-by-step method for qualitatively determining the miscibility of this compound in various organic solvents at room temperature.

I. Materials and Equipment

-

This compound (>97% purity)

-

Selected organic solvents (e.g., hexane, toluene, methanol, ethanol, acetone, THF, DMSO) of analytical grade

-

Small, clean, and dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

II. Safety Precautions

-

This compound is a skin and eye irritant.[8] Handle it in a well-ventilated fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting the experiment.

-

Dispose of all chemical waste according to institutional guidelines.

III. Experimental Workflow

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. butane-1,2-dithiol [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04450B [pubs.rsc.org]

- 6. This compound | C4H10S2 | CID 61829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Hexanedithiol | C6H14S2 | CID 14491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-Butanediol | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 12. Tetrahydrofuran - Sciencemadness Wiki [sciencemadness.org]

- 13. bacara.com.ar [bacara.com.ar]

- 14. chemistry-chemists.com [chemistry-chemists.com]

- 15. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,2-Butanedithiol (C₄H₁₀S₂) is a vital organosulfur compound with significant applications in organic synthesis, materials science, and as a precursor in the development of novel therapeutic agents. A thorough understanding of its physical properties, particularly their dependence on temperature, is paramount for its effective handling, application, and process optimization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines robust experimental protocols for their determination, and discusses the theoretical basis for their temperature-dependent behavior. While a complete experimental dataset for all temperature-dependent properties is not publicly available, this guide equips researchers with the foundational knowledge and methodologies to characterize this important chemical.

Introduction: The Significance of this compound

This compound, also known as 1,2-dimercaptobutane, belongs to the class of dithiols, organic compounds containing two sulfhydryl (-SH) functional groups. The presence of these two thiol groups on adjacent carbon atoms imparts unique chemical reactivity, making it a valuable building block in various chemical transformations. Its applications span from acting as a potent reducing agent for disulfide bonds in proteins to serving as a ligand for metal complexes and a monomer in the synthesis of sulfur-containing polymers.[1] In the pharmaceutical industry, dithiols are of interest for their potential role in drug delivery systems and as components of antioxidant therapies.

A comprehensive knowledge of the physical properties of this compound is a prerequisite for its safe and efficient use. Properties such as melting point, boiling point, density, viscosity, vapor pressure, and solubility are critical for:

-

Process Design and Scale-up: Informing the design of reactors, distillation columns, and storage vessels.

-

Reaction Kinetics and Thermodynamics: Understanding how temperature and phase changes influence reaction rates and equilibria.

-

Safety and Handling: Establishing safe operating procedures and emergency response protocols.

-

Formulation and Drug Delivery: Designing stable and effective formulations for pharmaceutical applications.

This guide will systematically explore these properties, providing available data and detailing the experimental means to procure missing information.

Physicochemical Properties of this compound: A Current Assessment

While this compound is a commercially available reagent, a comprehensive public dataset of its temperature-dependent physical properties is notably sparse. The following table summarizes the currently available and experimentally determined data.

| Property | Value | Conditions | Source |

| Molecular Formula | C₄H₁₀S₂ | - | [2] |

| Molecular Weight | 122.25 g/mol | - | [1] |

| Appearance | Colorless to almost colorless clear liquid | Ambient | [1] |

| Odor | Sulfurous, roasted meat-like | - | [2] |

| Boiling Point | 77.0 °C | at 28.00 mm Hg | [2] |

| Density | 1.039 g/cm³ | at 20°C (relative to water at 4°C) | [2] |

| Refractive Index | 1.521 - 1.531 | at 20°C | [2] |

| Solubility | Insoluble in water; miscible in fat | - | [2] |

Data Gaps and the Path Forward:

Crucially, there is a lack of publicly available data for the following properties of this compound:

-

Melting Point

-

Boiling Point at Atmospheric Pressure (1 atm)

-

Temperature-Dependent Density

-

Temperature-Dependent Viscosity

-

Temperature-Dependent Vapor Pressure (including Antoine Constants)

-

Quantitative Solubility in Various Solvents at Different Temperatures

-

Thermal Decomposition Temperature

The absence of this data necessitates experimental determination. The subsequent sections of this guide are dedicated to providing the theoretical framework and practical protocols for researchers to obtain this critical information.

Theoretical Considerations: The Influence of Temperature on Physical Properties

The physical properties of any substance are a manifestation of the intermolecular forces between its constituent molecules. For this compound, these forces are primarily van der Waals interactions, given the relatively low polarity of the C-S and S-H bonds compared to their oxygen-containing analogue, 1,2-butanediol.[3] The presence of two thiol groups, however, allows for weak hydrogen bonding, which can influence its properties.

General Trends with Temperature

-

Density: For most liquids, density decreases with increasing temperature. This is due to the increased kinetic energy of the molecules, which causes them to move further apart, increasing the volume for a given mass.

-

Viscosity: The viscosity of liquids typically decreases significantly with increasing temperature. The enhanced molecular motion overcomes the intermolecular forces that resist flow.

-

Vapor Pressure: Vapor pressure increases exponentially with temperature. As molecules gain kinetic energy, a larger fraction can escape from the liquid phase into the vapor phase. This relationship is often described by the Clausius-Clapeyron or Antoine equations.

-

Solubility: The effect of temperature on solubility is more complex and depends on the nature of the solute and solvent. For many solids dissolving in liquids, solubility increases with temperature. For liquids in liquids, miscibility can either increase or decrease with temperature.

The following diagram illustrates the expected qualitative relationship between temperature and these key physical properties for a typical organic liquid like this compound.

Caption: General relationship between temperature and key physical properties.

Experimental Determination of Physical Properties

To address the existing data gaps, a systematic experimental investigation is required. This section details the standard methodologies for determining the key physical properties of this compound. The protocols are based on widely accepted standards, primarily from ASTM International, ensuring the generation of reliable and reproducible data.

Workflow for Comprehensive Physical Property Characterization

A logical workflow for characterizing the physical properties of this compound is essential for efficiency and accuracy. The following diagram outlines a recommended experimental sequence.

Caption: Recommended experimental workflow for physical property determination.

Detailed Experimental Protocols

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method - adapted from ASTM E324):

-

Sample Preparation: Ensure the this compound sample is anhydrous. If necessary, dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Loading: Introduce a small amount of the solidified (frozen) sample into a capillary tube, sealed at one end, to a depth of 2-4 mm.

-

Apparatus: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) for an accurate measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point). The range between these two temperatures is the melting range.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method - adapted from ASTM D1078):

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm of the flask), and a receiving vessel.

-

Sample Charging: Add a known volume of this compound to the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Heat the flask gently and uniformly.

-

Data Recording: Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point. Continue the distillation and record the temperature at regular volume intervals of the distillate. The temperature at which the last of the liquid evaporates from the flask is the final boiling point. The boiling point at atmospheric pressure is typically reported as the temperature at which 50% of the sample has distilled.

-

Pressure Correction: Record the ambient atmospheric pressure during the experiment. If the pressure deviates significantly from 760 mmHg, a correction to the observed boiling point will be necessary.

Principle: Density is the mass per unit volume of a substance. It is an intrinsic property that varies with temperature.

Methodology (Oscillating U-tube Densitometer - adapted from ASTM D4052):

-

Apparatus: Utilize a digital density meter equipped with a temperature-controlled oscillating U-tube.

-

Calibration: Calibrate the instrument with two reference standards of known density that bracket the expected density of this compound (e.g., dry air and deionized water).

-

Sample Introduction: Inject a small, bubble-free aliquot of this compound into the measurement cell.

-

Temperature Control: Set the desired temperature and allow the sample to thermally equilibrate.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. Record the density at the specified temperature.

-

Temperature Sweep: Repeat the measurement at various temperatures to generate a density vs. temperature profile.

Principle: Viscosity is a measure of a fluid's resistance to flow. It is highly dependent on temperature.

Methodology (Rotational Viscometer - adapted from ASTM D2196):

-

Apparatus: Use a rotational viscometer with a suitable spindle and a temperature-controlled sample chamber.

-

Calibration: Calibrate the viscometer using certified viscosity standards.

-

Sample Loading: Place a known volume of this compound into the sample chamber.

-

Temperature Equilibration: Bring the sample to the desired temperature and allow it to stabilize.

-

Measurement: Rotate the spindle at a known speed and measure the torque required. The instrument software will calculate the dynamic viscosity.

-

Temperature and Shear Rate Analysis: Perform measurements at a range of temperatures and shear rates (rotational speeds) to fully characterize the viscous behavior of this compound.

Principle: Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase at a given temperature.

Methodology (Static Method):

-

Apparatus: A static vapor pressure apparatus consists of a temperature-controlled sample cell connected to a pressure transducer and a vacuum system.

-

Sample Degassing: Introduce a sample of this compound into the cell and thoroughly degas it by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Equilibration: Heat the sample to the desired temperature and allow the system to reach equilibrium, where the pressure reading stabilizes.

-

Data Recording: Record the equilibrium pressure and the corresponding temperature.

-

Temperature Profile: Repeat the measurements at various temperatures to obtain the vapor pressure curve. The data can then be fitted to the Antoine equation: log₁₀(P) = A - (B / (T + C)), where P is the vapor pressure, T is the temperature, and A, B, and C are the Antoine constants for the substance.

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology (Gravimetric Method):

-

System Preparation: In a series of temperature-controlled vials, add a known mass of solvent (e.g., water, ethanol, acetone).

-

Solute Addition: Add an excess amount of this compound to each vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow any undissolved this compound to settle.

-

Aliquoting and Analysis: Carefully withdraw a known mass of the saturated solution.

-